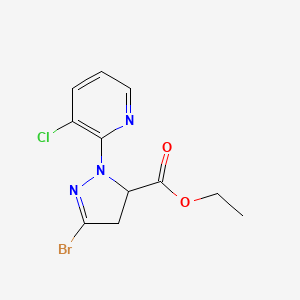










|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([N:8]2[CH:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:11][C:10](=O)[NH:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1.P(Br)(Br)([Br:21])=O.C(=O)(O)[O-].[Na+].O>ClCCl>[Br:21][C:10]1[CH2:11][CH:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[N:8]([C:3]2[C:2]([Cl:1])=[CH:7][CH:6]=[CH:5][N:4]=2)[N:9]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NC=CC1)N1NC(CC1C(=O)OCC)=O
|
|
Name
|
product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
34 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
45 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
83 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting two-phase mixture was stirred vigorously for 5 minutes, at which time gas evolution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 1-L four-necked flask equipped with a mechanical stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
thermometer, reflux condenser, and nitrogen inlet
|
|
Type
|
TEMPERATURE
|
|
Details
|
The orange slurry was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 75 minutes, at which time a dense, tan, crystalline precipitate
|
|
Duration
|
75 min
|
|
Type
|
CUSTOM
|
|
Details
|
had formed
|
|
Type
|
DISTILLATION
|
|
Details
|
a cloudy, colorless distillate (300 mL) was collected
|
|
Type
|
CUSTOM
|
|
Details
|
A second 1-L four-necked flask equipped with a mechanical stirrer
|
|
Type
|
CUSTOM
|
|
Details
|
The concentrated reaction mixture
|
|
Type
|
STIRRING
|
|
Details
|
was stirred for 75 minutes
|
|
Duration
|
75 min
|
|
Type
|
ADDITION
|
|
Details
|
The mixture was treated with 5 g of Celite® 545 diatomaceous filter aid
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove a brown, tarry substance
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was transferred to a separatory funnel
|
|
Type
|
CUSTOM
|
|
Details
|
The brown organic layer (400 mL) was separated
|
|
Type
|
ADDITION
|
|
Details
|
was treated with magnesium sulfate (15 g) and Darco® G60 activated charcoal (2.0 g)
|
|
Type
|
STIRRING
|
|
Details
|
The resulting slurry was stirred magnetically for 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the magnesium sulfate and charcoal
|
|
Type
|
ADDITION
|
|
Details
|
The green filtrate was treated with silica gel (3 g)
|
|
Type
|
STIRRING
|
|
Details
|
stirred for several minutes
|
|
Type
|
CUSTOM
|
|
Details
|
The deep blue-green silica gel was removed by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated on a rotary evaporator
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=NN(C(C1)C(=O)OCC)C1=NC=CC=C1Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 58.6 g | |
| YIELD: PERCENTYIELD | 95% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |